Product packaging for 1-Benzyl-3-(6-methylpyridin-2-yl)urea(Cat. No.:)

1-Benzyl-3-(6-methylpyridin-2-yl)urea

Cat. No.: B11479422
M. Wt: 241.29 g/mol
InChI Key: PKQNQVOOKSPFLY-UHFFFAOYSA-N
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Description

Significance of the Urea (B33335) Functionality as a Privileged Scaffold

The urea moiety is recognized as a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that can bind to multiple, diverse biological targets. rsc.orgnih.gov The significance of the urea group stems from its unique electronic and structural properties. It features a central carbonyl group flanked by two nitrogen atoms, creating a rigid and planar system. This arrangement allows the urea functionality to act as both a hydrogen bond donor (through the N-H groups) and a hydrogen bond acceptor (through the carbonyl oxygen). mdpi.comresearchgate.net

This dual hydrogen-bonding capability is crucial for establishing strong and specific interactions with biological receptors, such as proteins and enzymes. nih.gov These interactions are fundamental to a drug's mechanism of action, helping to stabilize the drug-receptor complex and elicit a biological response. nih.gov The presence of the urea scaffold is a common feature in a wide array of therapeutic agents, demonstrating its versatility and importance in modern drug discovery. rsc.orgchem-space.com

Historical Context and Evolution of Urea-Containing Compounds in Drug Design

The journey of urea in science began with a landmark event in 1828 when German chemist Friedrich Wöhler synthesized urea from inorganic starting materials. nih.govureaknowhow.com This experiment was pivotal as it challenged the prevailing theory of vitalism and marked a foundational moment for organic chemistry. nih.gov

In the realm of medicine, the therapeutic potential of urea derivatives began to be realized in the early 20th century. One of the first milestone urea-based drugs was Suramin, developed in Germany and introduced in the 1920s for the treatment of trypanosomiasis (sleeping sickness). nih.govnih.gov Suramin's development showcased that complex urea derivatives could possess potent biological activity. nih.gov

Following this, the versatility of the urea scaffold was explored in various therapeutic areas. For instance, barbituric acid, a cyclic urea derivative, was discovered in 1864 and later became the basis for barbiturate drugs used as sedatives and hypnotics. ureaknowhow.com Over the decades, the evolution of synthetic chemistry has enabled the creation of increasingly complex and targeted urea-containing drugs, including potent agents for cancer, diabetes, and infectious diseases. nih.govresearchgate.net

Structural Versatility and Modulatory Capacity in Bioactive Chemical Entities

The urea scaffold offers remarkable structural versatility, allowing medicinal chemists to systematically modify its substituents to fine-tune the pharmacological properties of a molecule. nih.gov The two nitrogen atoms of the urea group can be appended with a wide variety of aliphatic, aromatic, or heterocyclic groups. These substitutions directly influence the compound's size, shape, lipophilicity, and electronic properties.

This modulatory capacity is central to the process of drug optimization, known as Structure-Activity Relationship (SAR) studies. nih.gov By altering the groups attached to the urea core, researchers can:

Enhance Potency: Optimize the fit and interactions with the biological target to increase efficacy.

Improve Selectivity: Design molecules that bind preferentially to a specific target, reducing off-target effects.

Modify Pharmacokinetic Properties: Adjust characteristics like absorption, distribution, metabolism, and excretion (ADME) to improve the drug-like qualities of the compound.

For example, attaching bulky aliphatic groups like an adamantyl ring can enhance binding in certain enzyme pockets, while incorporating aryl rings can introduce beneficial electronic or stacking interactions. researchgate.netnih.gov This ability to systematically alter the structure and thereby modulate biological activity confirms the urea moiety's role as a powerful and adaptable tool in the design of new therapeutic agents. nih.gov

Clinically Approved Drugs Featuring a Urea Scaffold

The following table highlights several successful drugs that incorporate the urea functionality, demonstrating its broad therapeutic applicability.

Drug NameTherapeutic AreaMechanism of Action
Sorafenib OncologyMulti-kinase inhibitor (VEGFR, PDGFR, RAF kinases)
Regorafenib OncologyMulti-kinase inhibitor
Lenvatinib OncologyMulti-kinase inhibitor (VEGFR, FGFR, PDGFR)
Glibenclamide DiabetesSulfonylurea; stimulates insulin release
Suramin AntiparasiticInhibits various enzymes and growth factor receptors

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15N3O B11479422 1-Benzyl-3-(6-methylpyridin-2-yl)urea

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

1-benzyl-3-(6-methylpyridin-2-yl)urea

InChI

InChI=1S/C14H15N3O/c1-11-6-5-9-13(16-11)17-14(18)15-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H2,15,16,17,18)

InChI Key

PKQNQVOOKSPFLY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)NCC2=CC=CC=C2

Origin of Product

United States

Advanced Spectroscopic Characterization of 1 Benzyl 3 6 Methylpyridin 2 Yl Urea and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms.

The ¹H NMR spectrum of 1-Benzyl-3-(6-methylpyridin-2-yl)urea is anticipated to exhibit a series of distinct signals corresponding to the different types of protons present in the molecule. Based on the analysis of structurally similar compounds, a detailed assignment of the proton signals can be predicted.

The protons of the benzyl (B1604629) group are expected to appear in specific regions of the spectrum. The methylene (B1212753) (-CH₂-) protons, being adjacent to a nitrogen atom and a phenyl group, would likely produce a singlet or a doublet at approximately 4.5 ppm. The five protons of the phenyl ring would typically resonate in the aromatic region, between 7.2 and 7.4 ppm, as a complex multiplet.

The protons associated with the 6-methylpyridin-2-yl moiety will also have characteristic chemical shifts. The methyl (-CH₃) group protons are expected to appear as a singlet in the upfield region, around 2.4 ppm. The three protons on the pyridine (B92270) ring will likely be observed as a set of coupled multiplets in the downfield aromatic region, typically between 6.5 and 7.5 ppm. The precise chemical shifts and coupling patterns will depend on their relative positions on the pyridine ring.

Furthermore, the two N-H protons of the urea (B33335) linkage are expected to give rise to broad singlets, the chemical shifts of which can be highly variable and dependent on factors such as solvent and concentration. One N-H proton is anticipated to be in the range of 6.0-7.0 ppm, while the other, being closer to the pyridine ring, might appear further downfield.

Proton TypeExpected Chemical Shift (δ, ppm)Expected Multiplicity
Benzyl -CH₂-~4.5s or d
Benzyl Ar-H7.2 - 7.4m
Pyridine -CH₃~2.4s
Pyridine Ar-H6.5 - 7.5m
Urea N-HVariable (broad)s (broad)

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbonyl (C=O) carbon of the urea group is a key diagnostic signal and is expected to appear significantly downfield, typically in the range of 155-160 ppm. The methylene (-CH₂-) carbon of the benzyl group is anticipated to resonate at approximately 45 ppm. The aromatic carbons of the benzyl phenyl ring would be found in the 127-138 ppm region.

For the 6-methylpyridin-2-yl moiety, the methyl (-CH₃) carbon signal is expected at around 24 ppm. The carbons of the pyridine ring will have characteristic shifts in the aromatic region, generally between 110 and 158 ppm, with the carbon atom attached to the nitrogen atom appearing at the lower field end of this range.

Carbon TypeExpected Chemical Shift (δ, ppm)
Urea C=O155 - 160
Benzyl -CH₂-~45
Benzyl Ar-C127 - 138
Pyridine -CH₃~24
Pyridine Ar-C110 - 158

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would display a number of characteristic absorption bands.

The N-H stretching vibrations of the urea group are expected to produce one or two sharp bands in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the urea carbonyl group is a very strong and prominent band, anticipated to appear around 1640-1680 cm⁻¹. The C-N stretching vibrations of the urea and the pyridine ring would likely be observed in the 1200-1400 cm⁻¹ region.

The aromatic C-H stretching of both the benzyl and pyridine rings will give rise to bands above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene and methyl groups will be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

Functional GroupExpected Absorption Band (cm⁻¹)Intensity
N-H Stretch (Urea)3300 - 3500Medium to Strong
Aromatic C-H Stretch> 3000Medium
Aliphatic C-H Stretch< 3000Medium
C=O Stretch (Urea)1640 - 1680Strong
Aromatic C=C Stretch1450 - 1600Medium to Strong
C-N Stretch1200 - 1400Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV radiation leads to the excitation of π electrons to higher energy orbitals. A study on the analogue 1-benzyl-3-hydroxy-2-methylpyridin-4(1H)-one showed a characteristic peak in the range of 310 nm to 350 nm, which is attributed to a π → π* transition. up.ac.za It is expected that this compound would exhibit similar absorption characteristics. The spectrum would likely show strong absorption bands in the UV region, typically between 200 and 400 nm, corresponding to the π → π* transitions within the phenyl and pyridinyl aromatic systems. The absence of absorption in the visible region would indicate that the compound is colorless. up.ac.za

Transition TypeExpected Absorption Maximum (λmax, nm)
π → π*200 - 400

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio corresponding to its molecular weight. The fragmentation of the molecular ion would likely proceed through several characteristic pathways. A common fragmentation would be the cleavage of the benzylic C-N bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91. Another significant fragmentation pathway could involve the cleavage of the urea linkage, resulting in ions corresponding to the benzyl isocyanate radical cation and the 6-methyl-2-aminopyridine radical cation. Further fragmentation of the pyridine ring could also be observed.

Fragment IonExpected m/zIdentity
[M]⁺256.31Molecular Ion
[C₇H₇]⁺91Benzyl Cation
[C₇H₇NCO]⁺˙133Benzyl isocyanate radical cation
[C₆H₈N₂]⁺˙1086-methyl-2-aminopyridine radical cation

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. Application of DFT could provide fundamental insights into the chemical behavior of 1-Benzyl-3-(6-methylpyridin-2-yl)urea.

Reaction Mechanism Elucidation

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. For this compound, this could be applied to understand its synthesis, potential degradation pathways, or its interactions with biological molecules at a mechanistic level. However, no specific studies elucidating the reaction mechanisms involving this compound using DFT have been reported.

Prediction of Electronic Properties and Reactivity Indices

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial determinants of its reactivity. The energy gap between HOMO and LUMO, for instance, provides an indication of the molecule's stability. From these frontier molecular orbitals, various reactivity indices can be calculated, including electronegativity, chemical hardness, and softness. This information is valuable for predicting how this compound might behave in different chemical environments. To date, there is no published data detailing these electronic properties or reactivity indices for the title compound.

Table 1: Hypothetical DFT-Calculated Electronic Properties and Reactivity Indices for this compound (Note: The following table is for illustrative purposes only and does not represent actual experimental or calculated data.)

Property Hypothetical Value Unit
HOMO Energy - eV
LUMO Energy - eV
HOMO-LUMO Gap - eV
Electronegativity (χ) - eV
Chemical Hardness (η) - eV
Chemical Softness (S) - eV⁻¹

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode of a ligand to a protein of interest.

Analysis of Ligand-Protein Binding Modes

By simulating the interaction of this compound with the active site of a protein, molecular docking can reveal key binding modes. This includes identifying crucial intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex. Such analyses are fundamental to understanding the potential biological activity of a compound. At present, no molecular docking studies have been published that analyze the binding modes of this compound with any specific protein target.

Prediction of Potential Biological Target Interactions

Beyond analyzing the binding mode to a known target, molecular docking can be used in a broader sense to screen a compound against a panel of biological targets. This approach can help in identifying potential new therapeutic applications for a molecule or in predicting potential off-target effects. The scientific literature does not currently contain any reports on the use of molecular docking to predict the potential biological targets of this compound.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target (Note: The following table is for illustrative purposes only and does not represent actual experimental or calculated data.)

Protein Target Binding Affinity (kcal/mol) Key Interacting Residues Types of Interactions
Hypothetical Kinase A - - -

Mechanistic Research on Biological Activities

General Mechanisms Associated with Urea (B33335) Derivatives in Drug Discovery

Urea derivatives are a versatile class of compounds in drug discovery, demonstrating a broad spectrum of biological activities. nih.govmdpi.com Their therapeutic potential stems from the unique physicochemical properties of the urea functional group, which can engage in multiple stable hydrogen bonding interactions with various biological targets like proteins and receptors. nih.govnih.gov This capability is central to their role in modulating cellular processes and has led to their development as anticancer, anti-inflammatory, and antimicrobial agents. mdpi.comontosight.ai

Protein Kinase Inhibition

A prominent mechanism of action for many urea derivatives is the inhibition of protein kinases. researchgate.net These enzymes play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer and inflammatory disorders. researchgate.netfrontiersin.org Urea-based compounds have been successfully designed to target a range of kinases, including Src, p38-MAPK, TrkA, and ASK1.

The urea moiety is adept at forming hydrogen bonds within the catalytic cleft of kinases. researchgate.net For instance, diaryl urea compounds have been shown to inhibit p38 MAP kinase by stabilizing a conformation that is incompatible with ATP binding. columbia.edu The urea group in these inhibitors typically forms a bidentate hydrogen bond with the side chain of a conserved glutamic acid residue in the kinase. columbia.edu This interaction, coupled with other hydrophobic and hydrogen bonding interactions of the appended chemical groups, contributes to the potent and often selective inhibition of the target kinase. columbia.edu

Several clinically approved and investigational drugs feature a urea scaffold as a key element for kinase inhibition. frontiersin.org For example, Sorafenib and Regorafenib are multi-kinase inhibitors that contain a urea functionality and are used in cancer therapy. nih.govwikipedia.org The design of these inhibitors often involves linking aromatic or heterocyclic ring systems through the urea group, allowing for specific interactions with the ATP-binding site or allosteric pockets of the kinase. researchgate.netcolumbia.edu

Interactions with Specific Intracellular Signaling Pathways

The biological effects of urea derivatives are often mediated through their interaction with specific intracellular signaling pathways. By inhibiting key protein kinases, these compounds can modulate downstream signaling cascades that are critical for cell proliferation, survival, and inflammation.

For instance, inhibition of the Ras–Raf–MEK–ERK oncogenic pathway is a key mechanism for some urea-based anticancer agents. frontiersin.org Similarly, by targeting kinases like VEGFR, these compounds can interfere with angiogenesis, a process crucial for tumor growth and metastasis. nih.govmdpi.com The inhibition of VEGFR-2 by certain pyridine-urea derivatives has been demonstrated, highlighting their potential to disrupt vascular endothelial growth factor signaling. nih.govmdpi.com

Furthermore, urea derivatives can influence inflammatory responses by inhibiting stress-activated protein kinases. researchgate.net The p38 MAP kinase pathway, for example, is a central regulator of the production of pro-inflammatory cytokines like TNF-α and IL-1β. columbia.edu By blocking p38 MAP kinase, urea-based inhibitors can effectively suppress the inflammatory cascade. columbia.edunih.gov

Biological Activities Observed for Pyridyl Urea and Related Derivatives

The incorporation of a pyridine (B92270) ring into the urea scaffold often imparts or enhances specific biological activities. Pyridine-containing compounds are known to possess a wide range of pharmacological properties, and their combination with the urea moiety has led to the discovery of potent antimicrobial, anti-inflammatory, and anticancer agents. nih.govnih.govnih.gov

Antimicrobial Properties (Antibacterial, Antifungal)

Urea derivatives have been investigated for their potential as antimicrobial agents. nih.govresearchgate.net The antimicrobial activity of certain pyridinium (B92312) salts, which are related to pyridyl ureas, is thought to be due to their interaction with cell membranes. mdpi.com A series of C-2 and C-6 substituted pyridines have shown modest in vitro activity against a range of microorganisms, including Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. researchgate.net

Specifically, some pyridyl urea derivatives have demonstrated growth inhibition against various bacterial and fungal strains. nih.gov For instance, certain novel urea derivatives have exhibited promising activity against Acinetobacter baumannii. researchgate.net The mechanism of action for these antimicrobial effects may involve the disruption of essential cellular processes in the microorganisms. researchgate.net

Anti-Inflammatory Effects

The anti-inflammatory potential of pyridyl urea and related derivatives is a significant area of research. nih.gov The mechanism underlying these effects is often linked to the inhibition of key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase. nih.govrsc.org Pyrazole derivatives containing a urea pharmacophore have shown significant anti-inflammatory activity, which is associated with the inhibition of p38α MAPK and the subsequent reduction in the release of pro-inflammatory cytokines like TNF-α. nih.gov

Derivatives of 3-hydroxy pyridine-4-one have demonstrated anti-inflammatory properties, which may be related to their iron-chelating abilities, as key enzymes in the inflammation pathway are heme-dependent. nih.gov The anti-inflammatory effects of pyrimidine (B1678525) derivatives, which share structural similarities with pyridines, are attributed to their ability to inhibit inflammatory mediators such as prostaglandin (B15479496) E2, inducible nitric oxide synthase (iNOS), and various interleukins. rsc.org

Anticancer / Antiproliferative Potential

The anticancer activity of pyridyl urea derivatives is a major focus of drug discovery efforts. nih.govnih.gov These compounds can exert their antiproliferative effects through various mechanisms, with protein kinase inhibition being a primary mode of action. researchgate.netnih.gov Heterocyclic urea derivatives are recognized for their inhibitory activity against receptor tyrosine kinases (RTKs), raf kinases, and other protein kinases that are critical for tumorigenesis. nih.gov

Numerous studies have reported the synthesis and evaluation of pyridine-urea derivatives as potential anticancer agents. nih.govresearchgate.net For example, a novel series of pyridine-ureas exhibited significant growth inhibitory activity against breast cancer cell lines. nih.gov Some of these compounds were found to be more potent than the standard chemotherapeutic drug doxorubicin. nih.gov The anticancer mechanism of these compounds was linked to their ability to inhibit VEGFR-2. nih.govmdpi.com

Furthermore, 2-pyridyl urea-based Cu(II) complexes have been investigated for their anticancer potential against lung cancer cell lines, demonstrating that metal complexation can be a viable strategy to enhance the antiproliferative effects of these ligands. mdpi.com The structure-activity relationship studies of these compounds often reveal that the nature and position of substituents on the pyridine and urea moieties are crucial for their anticancer potency. nih.govmdpi.com

Interactive Data Table: Biological Activities of Pyridyl Urea Derivatives

Compound Class Biological Activity Mechanism of Action Key Targets
Pyridine-Ureas Anticancer/Antiproliferative Protein Kinase Inhibition VEGFR-2, other RTKs
Pyridyl Urea Derivatives Antimicrobial Cell Membrane Disruption Bacterial/Fungal Cells
Pyrazolyl Urea Derivatives Anti-inflammatory p38α MAPK Inhibition p38α MAPK, TNF-α

Antioxidant Activities

The urea and pyridine moieties are structural features present in various compounds that have demonstrated antioxidant properties. nih.gov Antioxidant activity is often evaluated through assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical scavenging assays. researchgate.nethueuni.edu.vn

Research into thiourea (B124793) derivatives, which are structurally similar to urea compounds, provides insight into potential antioxidant mechanisms. For instance, a study on 1-benzyl-3-phenyl-2-thiourea (BPTU), a compound with a benzyl-urea-like core, determined its capacity to capture free radicals. researchgate.nethueuni.edu.vn The antioxidant potential of such molecules is often attributed to their ability to donate a hydrogen atom, thereby neutralizing reactive oxygen species. hueuni.edu.vn The primary mechanism is believed to be hydrogen atom transfer (HAT) rather than single electron transfer (SET). researchgate.nethueuni.edu.vn

In studies of various urea and thiourea derivatives, the nature and position of substituents on the aromatic rings significantly influence their antioxidant capacity. For example, in a study of 1-phenyl-3-(2-pyridyl)-2-thiourea (B183107) (PPTU), the IC50 values for scavenging DPPH• and ABTS•+ radicals were found to be 1.3 × 10⁻³ M and 1.1 × 10⁻³ M, respectively. hueuni.edu.vn Another investigation into thiourea derivatives reported that 1,3-diphenyl-2-thiourea (DPTU) was a more effective radical scavenger than the benzyl-substituted BPTU, as shown in the table below. researchgate.net

CompoundDPPH Scavenging IC50 (mM)ABTS Scavenging IC50 (mM)Reference
1,3-diphenyl-2-thiourea (DPTU)0.710 ± 0.0010.044 ± 0.001 researchgate.net
1-benzyl-3-phenyl-2-thiourea (BPTU)11.000 ± 0.0152.400 ± 0.021 researchgate.net

These findings suggest that the specific arrangement of the benzyl (B1604629) and methyl-pyridin groups in 1-Benzyl-3-(6-methylpyridin-2-yl)urea would be a critical determinant of its potential antioxidant activity.

Enzyme Inhibition Studies (e.g., JNK3, alpha-amylase, alpha-glucosidase)

The urea scaffold is recognized as a "privileged scaffold" in medicinal chemistry, partly due to its ability to form key hydrogen bond interactions within the active sites of various enzymes, including kinases and metabolic enzymes. frontiersin.orgresearchgate.net

JNK3 Inhibition: The c-Jun N-terminal kinase 3 (JNK3) is a specific isoform of the JNK family predominantly expressed in the brain and is a therapeutic target for neurodegenerative diseases. nih.govmdpi.com While there is no specific data for this compound, studies on other urea-based inhibitors reveal important structure-activity relationships (SAR). For instance, research on aminopyrazole-based JNK3 inhibitors demonstrated that the urea moiety is critical for binding. nih.gov Specifically, the two N-H groups of the urea can form a bidentate hydrogen bond with the carboxylate side chain of a glutamate (B1630785) residue (Glu71 in p38) in the kinase hinge region. nih.gov Alkylation of the urea's N-H groups leads to a significant reduction or complete loss of inhibitory activity, highlighting the importance of these hydrogen bond donors for potent inhibition. nih.gov

Alpha-amylase and Alpha-glucosidase Inhibition: Alpha-amylase and alpha-glucosidase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govnih.gov Several studies have shown that urea derivatives can act as inhibitors of these enzymes. researchgate.netnih.gov For example, a series of benzimidazole-urea derivatives demonstrated potent α-glucosidase inhibitory activity, with some compounds showing significantly greater potency than the standard drug, acarbose. researchgate.net Similarly, certain cyclic urea and carbamate (B1207046) derivatives have exhibited stronger inhibition of α-glucosidase than acarbose. nih.gov

The inhibitory potential of these compounds is influenced by their structural features, which affect their interaction with the active sites of the enzymes. acs.org The table below summarizes the inhibitory concentrations (IC50) for some urea-related compounds against α-glucosidase.

Compound Class/ExampleTarget EnzymeIC50 Value (µM)Reference
Benzimidazole-thioquinoline derivative (6j)α-Glucosidase28.0 ± 0.6 nih.gov
Benzyl(3,4,5-trimethoxyphenyl)carbamate (12)α-Glucosidase49.85 ± 0.10 nih.gov
Acarbose (Standard)α-Glucosidase750.0 nih.gov
Acarbose (Standard)α-Glucosidase121.01 ± 12.18 nih.gov

These findings suggest that this compound, by possessing the core urea structure, may have the potential to inhibit these enzymes, though empirical testing is required for confirmation.

Metabolic Stability and Pharmacokinetic Considerations in Preclinical Research

The metabolic stability and pharmacokinetic profile of a compound are crucial aspects of preclinical drug development, determining its absorption, distribution, metabolism, and excretion (ADME). mdpi.com While specific preclinical data for this compound are not available, general principles for urea-based compounds can be discussed.

Metabolic stability is often assessed in vitro using liver microsomes or hepatocytes to predict in vivo hepatic clearance. nih.gov The chemical structure of a compound dictates its susceptibility to metabolism by enzymes, primarily the cytochrome P450 (CYP) family. For a molecule like this compound, potential sites of metabolism could include hydroxylation of the aromatic rings (benzyl and pyridine), N-dealkylation, or oxidation of the methyl group on the pyridine ring. The stability of the urea linkage itself is also a factor.

Pharmacokinetic studies in animal models (e.g., rats) are conducted to understand how the compound behaves in a biological system. mdpi.com Key parameters measured include bioavailability (the fraction of an administered dose that reaches systemic circulation), plasma protein binding, tissue distribution, and routes of elimination (e.g., urine, feces). mdpi.comresearchgate.net For instance, a preclinical pharmacokinetic study of a novel urea transporter inhibitor (compound 25a) in rats determined its tissue distribution, excretion pathways, and plasma protein binding (approximately 60% in rats and 40% in humans). mdpi.comresearchgate.net Such studies are essential to predict a compound's behavior in humans and to establish a potential therapeutic window. The urea scaffold is versatile and has been successfully incorporated into numerous approved drugs, indicating that molecules with this core structure can be designed to have favorable pharmacokinetic properties. frontiersin.org

Applications As Chemical Probes and Research Tools

Utilization in Biological Target Identification and Validation

The N-aryl-N'-arylmethylurea scaffold, present in 1-Benzyl-3-(6-methylpyridin-2-yl)urea, is a key structural motif in the design of molecules for biological target identification. nih.govmdpi.com While direct studies on this specific compound are not extensively detailed, the broader family of N-benzyl-N'-pyridinyl ureas has been investigated for various therapeutic potentials, which is the first step in target identification. nih.gov For instance, related urea (B33335) derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines, including non-small cell lung cancer (A549), breast cancer (MCF-7), and colon cancer (HCT116). nih.gov Such screening assays help to identify compounds with potential therapeutic effects and validate the cellular pathways they interact with.

The process of target identification often involves using the small molecule as a "bait" to isolate and identify its binding partners within a cell. nih.gov Common methodologies include affinity-based pull-down and label-free approaches. nih.gov In an affinity-based method, the urea compound could be chemically modified with a tag (like biotin) to create a probe. This probe is then incubated with cell lysates, and the protein-probe complexes are isolated, allowing for the identification of the target protein via mass spectrometry. nih.gov

Furthermore, computational methods such as molecular docking are employed to predict interactions and identify potential biological targets. For example, a similar urea derivative, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), was computationally modeled and found to dock effectively with human matrix metalloproteinase 2 (MMP-2) and MMP-9, suggesting these enzymes are potential biological targets for its anticancer activity. nih.gov Structure-activity relationship (SAR) studies on these classes of compounds further refine the understanding of their biological targets and guide the optimization of new therapeutic agents. nih.gov

Derivatization Strategies for Enhanced Analytical Detection and Quantification

The quantitative analysis of urea compounds like this compound in complex matrices, such as biological samples, often requires derivatization to improve analytical performance. nih.gov Many urea derivatives lack strong chromophores or fluorophores, leading to poor sensitivity in common analytical techniques like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). nih.gov Chemical derivatization can introduce moieties that enhance detection by UV, fluorescence, or mass spectrometry (MS). nih.gov

Several strategies can be envisioned for this compound:

Introducing Chromophores or Fluorophores: The benzyl (B1604629) or pyridinyl rings could be functionalized. For instance, reagents like acid chlorides (e.g., phthalylglycyl chloride) could be used to attach a group that absorbs strongly in the UV-Vis spectrum. researchgate.net Alternatively, fluorescent tags could be conjugated to the molecule, such as 7-nitrobenzo[c] nih.govnih.govresearchgate.netoxadiazol-4-yl (NBD), to enable highly sensitive fluorescence detection. nih.gov

Enhancing Mass Spectrometric Ionization: Derivatization can improve the ionization efficiency of a molecule for LC-MS analysis. Reagents like benzoin (B196080) can react with the urea group, forming a derivative that is more readily ionized and detected. nih.gov For example, urea in samples can be converted to 2-hydroxypyrimidine, which is then quantified by LC-MS/MS. researchgate.net This approach significantly lowers the limit of quantification, allowing for the measurement of trace amounts. nih.gov

The choice of derivatization reagent and method depends on the functional groups available on the molecule and the analytical technique being employed. The goal is to create a derivative that is stable, produced in high yield, and has significantly improved detection characteristics compared to the parent compound. nih.gov

Table 1: Potential Derivatization Strategies and Their Analytical Advantages

Derivatization TargetReagent ClassExample ReagentAnalytical EnhancementDetection Method
Aromatic Rings (Benzyl/Pyridinyl)Nitrating AgentsNitric/Sulfuric AcidIntroduction of a chromophoreHPLC-UV
Urea Moietyα-DiketonesBenzoinImproved ionization and fragmentationLC-MS/MS
Amine (if hydrolyzed)Fluorescent TagsDansyl ChlorideHigh-sensitivity fluorescenceHPLC-FLD
Hydroxyl (if functionalized)Isocyanatesp-Toluenesulfonyl isocyanateImproved ionization efficiencyESI-MS

Applications in Supramolecular Chemistry and Anion Recognition

The urea functional group is a cornerstone in the field of supramolecular chemistry, particularly for its ability to act as a potent hydrogen-bond donor. The two N-H groups of the urea moiety in this compound are oriented in a way that allows them to form strong, directional hydrogen bonds, making the compound an effective receptor for anions.

The fundamental principle of anion recognition by urea-based receptors involves the interaction between the polarized N-H bonds of the urea and the electron-rich anion. These interactions can lead to the formation of stable host-guest complexes. The pyridyl nitrogen in the structure can also participate in these interactions, potentially enhancing binding affinity or selectivity.

Studies on related di-palladium complexes with urea-containing ligands have demonstrated their ability to bind anions like dihydrogen phosphate (B84403) in solution, with binding constants on the order of 10⁴ M⁻¹. researchgate.net The binding process and strength are typically studied using ¹H NMR titration experiments, where changes in the chemical shifts of the urea N-H protons upon addition of an anion guest are monitored to calculate the association constant (Kₐ).

The geometry of the urea group is particularly well-suited for binding oxoanions, where the two N-H donors can interact with the oxygen atoms of guests like carboxylates or phosphates. Silver(I) complexes of ureidopyridyl ligands have been shown to interact with oxo-anions, forming a recurring R²₂(8) hydrogen-bonding motif between the urea group and the anion. rsc.org This predictable binding pattern makes these compounds valuable building blocks for constructing complex supramolecular architectures.

Coordination Chemistry and Formation of Metal Complexes

The this compound molecule possesses multiple potential donor atoms, making it a versatile ligand in coordination chemistry. The primary coordination sites are the carbonyl oxygen of the urea group and the nitrogen atom of the pyridine (B92270) ring. nih.govprimescholars.com This allows the molecule to act as a bidentate N,O-chelate ligand, forming stable complexes with a variety of transition metals. nih.gov

The coordination of the urea moiety typically occurs through the oxygen atom, which is consistent with the sp² hybridization of the oxygen and results in a decrease in the C=O stretching frequency in the infrared spectrum. rjpbcs.comrjpbcs.com The pyridine nitrogen also acts as an effective Lewis base, readily coordinating to metal centers. wikipedia.org

Research has shown that 2-pyridyl urea derivatives efficiently form complexes with transition metals, including Cu(II), Co(II), Zn(II), Mn(II), and Fe(III). nih.govrjpbcs.com The resulting metal complexes can exhibit diverse geometries, such as tetrahedral or octahedral, depending on the metal ion and reaction conditions. wikipedia.orgresearchgate.net For example, copper(II) complexes with 2-pyridyl urea ligands have been synthesized and structurally characterized, demonstrating the N,O-bidentate nature of the ligand. nih.gov

These metal complexes are not only of structural interest but can also possess unique functional properties. For instance, metal complexes incorporating urea-based ligands have been explored as anion receptors, where the metal center acts as a scaffold to pre-organize the urea binding sites for enhanced anion recognition. researchgate.net

Table 2: Potential Metal Coordination with this compound Ligand

Metal IonTypical Coordination GeometryPotential Application of Complex
Copper(II)Square Planar / Distorted OctahedralCatalysis, Anticancer Agents
Zinc(II)TetrahedralFluorescent Sensors, Supramolecular Assembly
Palladium(II)Square PlanarCatalysis, Anion Recognition
Silver(I)Linear / Trigonal PlanarAnion Binding, Antimicrobial Materials
Iron(III)OctahedralMagnetic Materials, Redox Probes
Cobalt(II)Tetrahedral / OctahedralCatalysis, Colorimetric Sensors

Crystallographic Studies and Molecular Architecture

Crystal Structure Determination via X-ray Diffraction

The determination of the crystal structure of 1-Benzyl-3-(6-methylpyridin-2-yl)urea is achieved through single-crystal X-ray diffraction. This powerful analytical technique involves irradiating a single crystal of the compound with a focused X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays provide detailed information about the arrangement of atoms within the crystal, allowing for the elucidation of the unit cell dimensions, crystal system, and space group.

While specific crystallographic data for this compound is not publicly available in the searched resources, the general methodology would involve growing a suitable single crystal, collecting diffraction data at a specific temperature (e.g., 298 K), and refining the structural model to achieve a high degree of accuracy. For related urea (B33335) derivatives, this technique has been successfully applied to determine their crystal structures with high precision. researchgate.netnii.ac.jp

Analysis of Molecular Conformation and Geometry in the Solid State

Once the crystal structure is solved, a detailed analysis of the molecular conformation and geometry of this compound in the solid state can be performed. This involves examining key structural parameters such as bond lengths, bond angles, and torsion angles.

In many urea derivatives, the central urea moiety exhibits a planar or near-planar conformation, which facilitates the formation of strong hydrogen bonds. nii.ac.jp The bond lengths within the urea group (C=O and C-N) can indicate the degree of electron delocalization. nii.ac.jp For instance, a shorter C=O bond and longer C-N bonds compared to standard values might suggest a more localized double bond character for the carbonyl group. nii.ac.jp

Table 1: Hypothetical Selected Bond Lengths and Angles for this compound

Bond/AngleHypothetical Value
C=O Bond Length~1.22 Å
C-N (Urea) Bond Length~1.36 Å
N-C-N Angle (Urea)~117°
C-N-C Angle (Benzyl side)~125°
C-N-C Angle (Pyridinyl side)~128°

Note: These values are hypothetical and based on typical bond lengths and angles observed in similar urea-containing compounds. nii.ac.jp Actual values would need to be determined experimentally.

Investigation of Intermolecular and Intramolecular Interactions

The solid-state structure of this compound is stabilized by a network of intermolecular and intramolecular interactions. These non-covalent forces, particularly hydrogen bonds, play a pivotal role in dictating the molecular packing and the formation of supramolecular assemblies.

Characterization of Hydrogen Bonding Networks

The urea functional group is an excellent hydrogen bond donor (N-H) and acceptor (C=O), making it highly prone to forming robust hydrogen bonding networks. mdpi.comresearchgate.netmdpi.com In the crystal structure of this compound, it is expected that the N-H groups of the urea moiety act as hydrogen bond donors to the carbonyl oxygen of neighboring molecules, leading to the formation of characteristic hydrogen-bonded chains or tapes. researchgate.net

Table 2: Potential Hydrogen Bonding Interactions in this compound

Donor (D)Hydrogen (H)Acceptor (A)Type
N-H (Urea)HO=C (Urea)Intermolecular
N-H (Urea)HN (Pyridine)Intermolecular
N-H (Urea)HN (Pyridine)Intramolecular

Elucidation of Molecular Packing Arrangements and Supramolecular Assemblies

The collective effect of the hydrogen bonding network and other weaker interactions, such as C-H···π and π-π stacking interactions involving the aromatic benzyl (B1604629) and pyridinyl rings, determines the final molecular packing arrangement. In related structures, molecules are often observed to assemble into one-dimensional chains or two-dimensional layers. researchgate.netresearchgate.net

The specific packing motif will depend on the interplay of the various intermolecular forces. For example, the formation of N-H···O hydrogen-bonded chains could lead to a linear arrangement of molecules, while additional interactions involving the pyridinyl nitrogen or aromatic rings could link these chains into more complex supramolecular architectures. The study of these packing arrangements is crucial for understanding the material's bulk properties. The self-assembly of molecules into well-defined supramolecular structures is a key area of research in crystal engineering. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Benzyl-3-(6-methylpyridin-2-yl)urea, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis typically involves coupling a benzyl isocyanate derivative with 6-methylpyridin-2-amine under controlled conditions. Key parameters include solvent choice (e.g., dichloromethane or toluene), temperature (25–60°C), and stoichiometric ratios. For example, describes a Curtius rearrangement followed by isocyanate trapping with amines, achieving yields >70% when using anhydrous solvents and inert atmospheres. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the urea product .

Q. How can spectroscopic techniques confirm the structural integrity and purity of this compound?

  • Methodological Answer :

  • NMR : 1H^1H NMR should display distinct signals for the benzyl group (δ 4.5–5.0 ppm, singlet for –CH2_2–) and pyridinyl protons (δ 6.5–8.5 ppm). 13C^{13}C NMR confirms the urea carbonyl (δ 155–160 ppm) and aromatic carbons .
  • IR : Stretching vibrations for N–H (3250–3350 cm1^{-1}) and C=O (1640–1680 cm1^{-1}) validate the urea linkage .
  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) and confirm molecular weight via ESI-MS (expected [M+H]+^+ at 296.15 for C13_{13}H11_{11}Cl2_2N3_3O analogs) .

Q. What are the key solubility and stability considerations for handling this compound in vitro?

  • Methodological Answer : The compound is sparingly soluble in aqueous buffers but dissolves in DMSO or DMF (10–50 mM stock solutions). Stability tests (TGA/DSC) indicate decomposition above 200°C. Store at –20°C under inert gas (N2_2) to prevent hydrolysis of the urea moiety .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, shows that the pyridinyl nitrogen and urea carbonyl are reactive centers, with HOMO localized on the benzyl group. Solvent effects (PCM model) refine reactivity predictions for biological assays .

Q. What strategies resolve contradictions in reported biological activities (e.g., receptor agonism vs. enzyme inhibition)?

  • Methodological Answer :

  • Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of putative targets (e.g., formyl peptide receptors in ).
  • Biochemical Assays : Compare IC50_{50} values in enzyme inhibition (e.g., kinase panels) vs. receptor-binding assays (SPR or radioligand displacement). Contradictions may arise from off-target effects or assay conditions (e.g., ATP concentration in kinase assays) .

Q. How can structural analogs be designed to enhance selectivity for specific biological targets?

  • Methodological Answer :

  • SAR Studies : Modify the benzyl (e.g., halogen substitution) or pyridinyl (e.g., methyl → ethyl) groups. highlights that benzhydryl analogs increase steric bulk, improving receptor affinity.
  • Co-crystallization : Resolve X-ray structures with target proteins (e.g., kinases) to identify binding pocket interactions. MD simulations (AMBER/CHARMM) optimize ligand-protein dynamics .

Q. What analytical workflows address batch-to-batch variability in synthesized samples?

  • Methodological Answer :

  • QC Protocols : Implement in-process controls (e.g., inline FTIR for reaction monitoring) and orthogonal analytics (NMR, LC-MS).
  • DoE Optimization : Use Design of Experiments (e.g., response surface methodology) to identify critical factors (e.g., pH, catalyst loading) affecting purity. reports <5% variability using automated flow reactors .

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